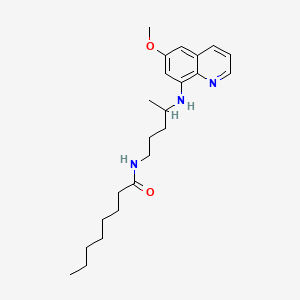

N-(2-Aminoethyl)-2-anisamide

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(2-Aminoethyl)-2-anisamide and its derivatives involves complex organic reactions that highlight the chemical's versatility. A novel route to synthesize derivatives like (-)-anisatin showcases a rhodium-catalyzed 1,4-addition, an intramolecular Diels-Alder reaction, and a stereoselective [2,3]-Wittig rearrangement (Ogura et al., 2012). Additionally, the synthesis of organosoluble polyimides containing the anisyl moiety from anisaldehyde and 2,6-dimethylaniline further demonstrates the compound's utility in creating high-performance materials (Ramalingam et al., 2004).

Molecular Structure Analysis

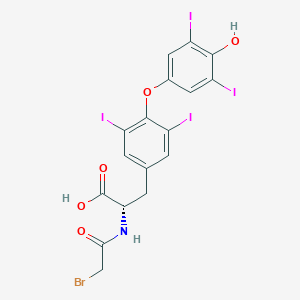

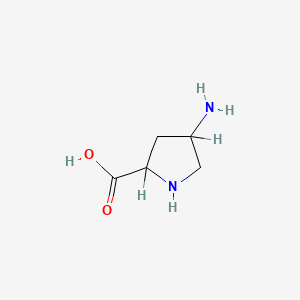

The molecular structure of N-(2-Aminoethyl)-2-anisamide is characterized by limited conformational freedom due to the presence of intramolecular hydrogen bonds. A theoretical conformational study using the quantum mechanical PCILO method reveals the preferred conformation with a significant distance between the aromatic ring and the nitrogen atom, which impacts its interactions at the receptor level (Pannatier et al., 1981).

Chemical Reactions and Properties

Chemical reactions involving N-(2-Aminoethyl)-2-anisamide are diverse, reflecting its chemical versatility. For example, the use of N-Bromosuccinimide (NBS) in the synthesis of α-amino functionalized aryl ketones from styrenes demonstrates its reactivity and potential for creating psychoactive drug candidates (Shinde & Kshirsagar, 2016). Another example is the palladium-catalyzed ortho-C-H amidation, showcasing excellent regioselectivity and functional group tolerance, which is crucial for synthesizing 2-aminoanilines (Ng et al., 2010).

Physical Properties Analysis

The physical properties of N-(2-Aminoethyl)-2-anisamide derivatives, such as solubility and thermal stability, are essential for their application in material science. Polyimides containing the anisyl moiety, for example, are notable for their solubility in polar solvents and excellent thermal stability, with glass transition temperatures ranging from 265 to 294 °C (Ramalingam et al., 2004).

Chemical Properties Analysis

The chemical properties of N-(2-Aminoethyl)-2-anisamide, such as reactivity and stability, are illustrated through its reactions. The carbamoyl anion addition to N-sulfinyl imines for the synthesis of α-amino amides demonstrates the compound's reactivity and the ability to introduce a carbonyl group without unmasking steps, providing a pathway to α-amino esters or 1,2-diamines (Reeves et al., 2013).

Aplicaciones Científicas De Investigación

Tumor-Targeting with Anisamide-Decorated Nanocarriers

The application of N-(2-Aminoethyl)-2-anisamide, particularly as anisamide, has been explored in the development of tumor-targeting nanocarriers. Anisamide, a benzamide derivative, is used as a ligand for surface decoration of nanocarriers to enhance their specificity towards cancer cells that overexpress Sigma receptors. This approach is based on anisamide's interaction with Sigma receptors, aiming to improve antitumor efficacy and reduce side effects associated with chemotherapeutic agents. However, the effectiveness and targeting capability of anisamide-decorated nanosystems have shown considerable variability across different studies. This variability, along with questions about the interaction between anisamide and Sigma receptors, suggests the need for further research to clarify the utility of anisamide in tumor targeting (Dasargyri, Kümin, & Leroux, 2017).

Amino Acid Utilization in Plant Nutrition

Research into organic nitrogen (ON), especially amino acids like N-(2-Aminoethyl)-2-anisamide, has revealed their significance in plant nutrition across various ecosystems. Amino acids serve as critical nitrogen sources for plants, influencing plant-microbe interactions, nitrogen availability, and ecological outcomes under changing climate conditions and nitrogen pollution. The widespread reliance of plants on amino acids, determined through studies on amino acid uptake, soil concentrations, and 15N natural abundance levels, underscores the vital role of amino acids in the nitrogen cycle within ecosystems. This understanding aids in managing nitrogen use efficiency in agriculture and addressing ecological challenges (Lipson & Näsholm, 2001).

Aptamers for Bioanalytical Applications

The specificity and affinity of aptamers, artificial DNA or RNA sequences, towards their targets have led to their increasing application in bioanalytical fields. N-(2-Aminoethyl)-2-anisamide and related molecules have been studied in the context of aptamer interactions, with applications extending to biosensing, diagnostics, and therapeutics. Aptamers offer several advantages over antibodies, including in vitro selection against a wide range of targets, ease of amplification, modification for various purposes, and enhanced stability. Their use in detecting small molecules, proteins, and even cells has opened new avenues in analytical and biological research, showcasing the versatility and potential of aptamers in scientific investigations (Iliuk, Hu, & Tao, 2011).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-(2-aminoethyl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-14-9-5-3-2-4-8(9)10(13)12-7-6-11/h2-5H,6-7,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBVTCVUPAJQLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00201914 | |

| Record name | N-(2-Aminoethyl)-2-anisamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Aminoethyl)-2-anisamide | |

CAS RN |

53673-10-2 | |

| Record name | N-(2-Aminoethyl)-2-anisamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053673102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2-Aminoethyl)-2-anisamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00201914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[2,1-b]thiazole-2-carboxamide, 5,6-dihydro-3,6,6-trimethyl-N-(2-phenylethyl)-](/img/structure/B1199795.png)

![azane;[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl] hydrogen sulfate](/img/structure/B1199799.png)